molecular formula C15H17BrN2O2 B4431884 N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4431884
M. Wt: 337.21 g/mol
InChI Key: UKGXYQBRGFHCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C10H12BrNO It is known for its unique structural features, which include a bromine atom, an ethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, including bromination, nitration, and the formation of the oxazole ring. The process begins with the bromination of an ethyl-substituted benzene derivative, followed by nitration to introduce the nitro group. The nitro group is then reduced to an amine, which undergoes cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The bromine atom and oxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-ethylacetanilide: Shares the bromine and ethyl groups but lacks the oxazole ring.

    N-(4-Bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide: Contains a similar bromine and ethyl substitution but has a different functional group.

Uniqueness

N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of a bromine atom, ethyl group, and oxazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-4-10-8-11(16)6-7-13(10)17-15(19)14-9(3)20-18-12(14)5-2/h6-8H,4-5H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGXYQBRGFHCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)C2=C(ON=C2CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
N-(4-BROMO-2-ETHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.